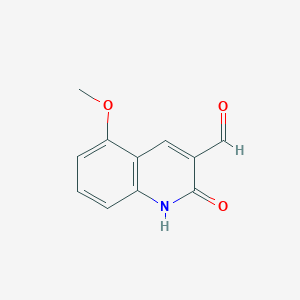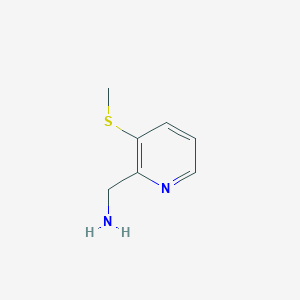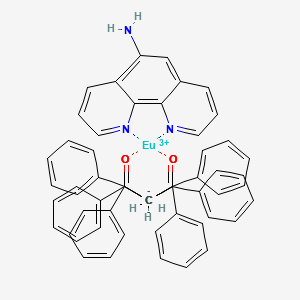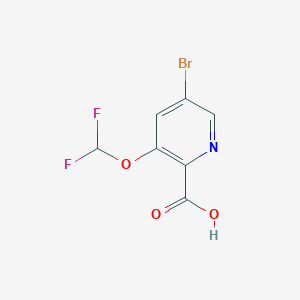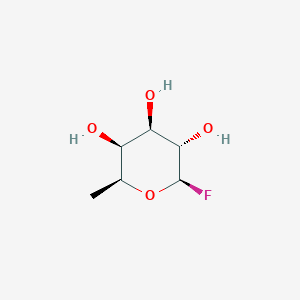
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles and their derivatives have gained significant attention due to their diverse applications in medicinal, agricultural, and materials chemistry .
Preparation Methods
The synthesis of Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate typically involves the use of metal-catalyzed reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield . The reaction conditions often involve the use of copper salts, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like water or a mixture of water and an organic solvent at room temperature .
Chemical Reactions Analysis
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with enzymes, proteins, and receptors. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects . For example, in anticancer applications, the compound may inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Lithium4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
What sets this compound apart is its unique combination of a lithium ion and a sulfinate group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C3H3BrLiN3O2S |
|---|---|
Molecular Weight |
232.0 g/mol |
IUPAC Name |
lithium;5-bromo-3-methyltriazole-4-sulfinate |
InChI |
InChI=1S/C3H4BrN3O2S.Li/c1-7-3(10(8)9)2(4)5-6-7;/h1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
JIZOXTGYJQEIHH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C(=C(N=N1)Br)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
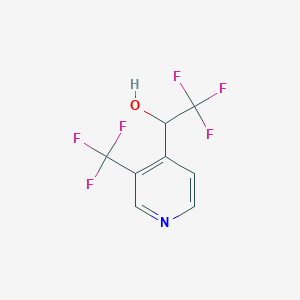
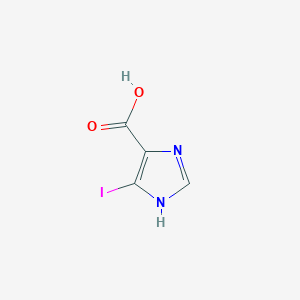
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)


